1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone
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Overview
Description
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone is an organic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is characterized by the presence of a hydroxy group and a hydroxyethylamino group attached to the anthraquinone core.
Preparation Methods
The synthesis of 1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone typically involves the reaction of 1-aminoanthraquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have applications in photography and as reducing agents.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Derivatives of this compound are explored for their anticancer and antimicrobial properties.
Industry: The compound is used in the production of high-performance dyes and pigments for textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone involves its ability to interact with various molecular targets. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce oxidative stress in cells .
Comparison with Similar Compounds
1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Hydroxyanthraquinone: Lacks the hydroxyethylamino group, resulting in different chemical and biological properties.
1-Amino-4-hydroxyanthraquinone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups, which influence its redox properties and interactions with biological molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxy and hydroxyethylamino groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
38933-95-8 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
1-hydroxy-4-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO4/c18-8-7-17-11-5-6-12(19)14-13(11)15(20)9-3-1-2-4-10(9)16(14)21/h1-6,17-19H,7-8H2 |
InChI Key |
BZZAYWMGXWVQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCCO |
Origin of Product |
United States |
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